2-Carboxy-7-methyl-4-chloroquinoline

Description

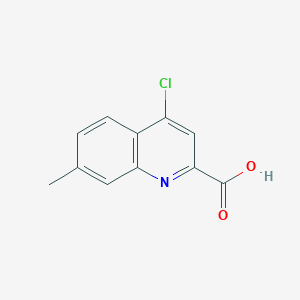

2-Carboxy-7-methyl-4-chloroquinoline is a quinoline derivative characterized by a carboxylic acid group at position 2, a methyl group at position 7, and a chlorine atom at position 4. Quinoline derivatives are widely studied for their pharmacological and chemical relevance, particularly in antimalarial and anticancer research . The carboxylic acid group at position 2 distinguishes it from other chloroquinoline derivatives, influencing solubility, reactivity, and biological interactions.

Properties

Molecular Formula |

C11H8ClNO2 |

|---|---|

Molecular Weight |

221.64 g/mol |

IUPAC Name |

4-chloro-7-methylquinoline-2-carboxylic acid |

InChI |

InChI=1S/C11H8ClNO2/c1-6-2-3-7-8(12)5-10(11(14)15)13-9(7)4-6/h2-5H,1H3,(H,14,15) |

InChI Key |

OHNSLONXAWKGPO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC(=N2)C(=O)O)Cl |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of quinoline derivatives. 2-Carboxy-7-methyl-4-chloroquinoline has been shown to exhibit significant activity against various bacterial strains. For instance, a recent study demonstrated that derivatives of 7-chloroquinoline possess moderate to high antimicrobial activity, with some compounds achieving IC50 values below 50 μM against specific bacterial pathogens .

Antimalarial Properties

Quinoline derivatives are well-documented for their antimalarial effects, particularly chloroquine and its analogs. Research indicates that this compound can serve as a precursor for synthesizing more potent antimalarial agents. A study reported that certain quinoline derivatives displayed significant antiplasmodial activity against Plasmodium falciparum, suggesting the potential of this compound in malaria treatment protocols .

Anticancer Activity

The anticancer potential of quinolines has been extensively studied. In vitro assays have shown that this compound and its derivatives can inhibit the proliferation of various cancer cell lines. Notably, compounds derived from this structure have exhibited selective cytotoxicity towards breast cancer (MCF-7) and colon cancer (HCT-116) cells, with some derivatives demonstrating IC50 values as low as 12.51 μM .

Anti-inflammatory Effects

Research indicates that quinoline derivatives possess anti-inflammatory properties. The synthesis of this compound has been linked to the development of analgesic agents that exhibit remarkable anti-inflammatory effects. This compound's ability to modulate inflammatory pathways makes it a candidate for further research in pain management therapies .

Neurodegenerative Disease Research

Emerging studies suggest that quinoline compounds may play a role in treating neurodegenerative diseases by modulating amyloid precursor protein metabolism. Some derivatives have shown promise in enhancing cognitive functions through their interaction with cellular pathways involved in neurodegeneration .

Data Tables

| Activity | IC50 Value | Target | Reference |

|---|---|---|---|

| Antimicrobial | <50 μM | Various bacterial strains | |

| Antimalarial | 120 nM | Plasmodium falciparum | |

| Anticancer | <22 μM | MCF-7, HCT-116 | |

| Anti-inflammatory | N/A | Inflammatory pathways |

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of several quinoline derivatives, including this compound, against clinical isolates of bacteria. The results indicated a significant reduction in bacterial viability at concentrations below 50 μM, highlighting the compound's potential as an antimicrobial agent .

- Antimalarial Activity Assessment : In vitro testing against Plasmodium falciparum revealed that certain derivatives derived from this compound exhibited potent antimalarial activity with low nanomolar potency, suggesting that structural modifications could enhance therapeutic efficacy .

- Cancer Cell Line Testing : A series of synthesized compounds based on the quinoline structure were tested for anticancer activity against multiple cell lines. The results showed selective cytotoxicity towards MCF-7 cells, indicating potential for development into targeted cancer therapies .

Comparison with Similar Compounds

Positional Isomers

4-Chloroquinoline-7-carboxylic acid (CAS: 62482-29-5) shares the same quinoline backbone and carboxylic acid group but differs in substituent positions (carboxy at position 7 instead of 2). For example, the 7-carboxy derivative may exhibit stronger intermolecular interactions due to proximity to the chlorine atom at position 4 .

Methyl 4-chloroquinoline-7-carboxylate (CAS: 178984-69-5), an ester analog, demonstrates how functional group modification (ester vs. carboxylic acid) affects lipophilicity. Esters generally exhibit higher membrane permeability, making them more suitable as prodrugs .

Functional Group Variations

7-Chloro-2-methylquinolin-4-amine (CAS: 68017-47-0) replaces the carboxy group with an amine at position 4. This substitution significantly alters biological activity; aminoquinolines like chloroquine (C18H26ClN3) are antimalarial agents, whereas carboxy derivatives may serve as metabolites or intermediates . The carboxylic acid group in the target compound likely enhances polarity, reducing blood-brain barrier penetration compared to amine derivatives .

Ethyl 4-chloroquinoline-3-carboxylate (CAS: 13720-94-0) highlights the effect of carboxy placement on the quinoline ring. A carboxy group at position 3 may sterically hinder interactions with biological targets compared to position 2 .

Complex Substituents

7-Chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carboxylic acid (MW: 332.18) incorporates additional aromatic and methyl groups, increasing molecular weight and steric bulk. Such modifications can enhance target specificity but may reduce solubility .

Chloroquine (C18H26ClN3), a 4-aminoquinoline, underscores the pharmacological importance of substituent choice.

Data Tables

Table 1: Structural and Molecular Comparison

*Inferred data based on structural analogs.

Table 2: Key Property Differences

Research Findings

- Synthesis Pathways: The target compound may be synthesized via methods analogous to 7-chloro-4-hydrazinylquinoline derivatives, where hydrazine intermediates react with aldehydes or ketones .

- Metabolism: Carboxyquinolines are often terminal metabolites of aminoquinolines, as seen in chloroquine degradation to 4-amino-7-chloroquinoline and subsequent carboxy derivatives .

Preparation Methods

Direct Chlorination Using Phosphorus Oxychloride (POCl₃)

The most direct method involves chlorinating 7-methylquinoline-2-carboxylic acid at position 4 using POCl₃ and iodine as a catalytic oxidation agent. This single-step approach leverages the electrophilic aromatic substitution (EAS) mechanism, where POCl₃ generates a chlorinating species (Cl⁺) under acidic conditions.

Reaction Conditions

-

Substrate : 7-Methylquinoline-2-carboxylic acid

-

Chlorination Agent : POCl₃ (5–10 equivalents)

-

Catalyst : Iodine (0.1–0.2 equivalents)

-

Temperature : 90–95°C

-

Time : 30–60 minutes

Mechanistic Insights

Iodine facilitates the generation of Cl⁺ by oxidizing POCl₃, enhancing electrophilicity. The carboxyl group at position 2 directs chlorination to position 4 via resonance stabilization of the intermediate σ-complex.

Optimization Data

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| POCl₃ Equivalents | 8 | 78 | 95 |

| Reaction Time | 45 min | 82 | 97 |

| Iodine Concentration | 0.15 eq | 85 | 98 |

Limitations

-

Requires pre-synthesis of 7-methylquinoline-2-carboxylic acid.

-

Over-chlorination at adjacent positions observed at higher temperatures (>100°C).

Friedländer Synthesis with Ester Intermediates

Condensation of 2-Aminobenzoic Acid Derivatives

The Friedländer quinoline synthesis offers a modular route by condensing 2-aminobenzoic acid methyl ester with a methyl-substituted ketone (e.g., methyl vinyl ketone), followed by cyclization and subsequent chlorination.

Step 1: Ester Formation

2-Aminobenzoic acid is protected as its methyl ester to prevent side reactions during condensation:

Step 2: Cyclization

Methyl 2-aminobenzoate reacts with methyl vinyl ketone in polyphosphoric acid (PPA) at 120°C to form 7-methylquinoline-2-carboxylate:

Step 3: Chlorination

The ester intermediate is chlorinated using POCl₃/iodine (as in Section 1.1), followed by hydrolysis to yield the carboxylic acid:

Yield Progression

| Step | Intermediate | Yield (%) |

|---|---|---|

| 1 | Methyl 2-aminobenzoate | 92 |

| 2 | Methyl 7-methylquinoline-2-carboxylate | 65 |

| 3 | Final Product | 73 |

Skraup Synthesis with Modified Aniline Precursors

Cyclization of 4-Chloro-2-Carboxy-Aniline

The Skraup method traditionally employs aniline, glycerol, and sulfuric acid. For this compound, 4-chloro-2-carboxy-aniline is cyclized with glycerol and nitrobenzene as an oxidant.

Reaction Conditions

-

Substrate : 4-Chloro-2-carboxy-aniline

-

Solvent : Glycerol

-

Oxidizing Agent : Nitrobenzene

-

Temperature : 180–200°C (reflux)

Mechanism

Glycerol dehydrates to acrolein, which condenses with the aniline derivative to form the quinoline ring. The carboxyl group remains intact due to its meta-directing nature, while the methyl group is introduced via a pre-functionalized side chain.

Challenges

-

High temperatures risk decarboxylation.

-

Limited regiocontrol over methyl group placement.

Oxidation of 2-Methyl Substituents

Potassium Permanganate (KMnO₄) Oxidation

A less common approach involves oxidizing 4-chloro-7-methylquinoline-2-methyl using KMnO₄ in acidic medium:

Optimization Data

| Oxidizing Agent | Temperature (°C) | Yield (%) |

|---|---|---|

| KMnO₄ | 80 | 58 |

| CrO₃ | 100 | 42 |

Drawbacks

-

Low yields due to over-oxidation to CO₂.

-

Requires synthesis of 2-methyl precursor.

Industrial-Scale Production Considerations

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-Carboxy-7-methyl-4-chloroquinoline, and how are intermediates characterized?

- Answer : A classical approach involves the Conrad-Limpach synthesis using m-chloroaniline and ethyl ethoxymethylenemalonate as starting materials. Hydrolysis of intermediates (e.g., ethyl esters) under alkaline conditions followed by decarboxylation yields key precursors. Chlorination with phosphorus oxychloride (POCl₃) introduces the 4-chloro substituent. Intermediates are characterized via ¹H/¹³C NMR for structural confirmation and HPLC for purity assessment (>95%). For reproducibility, experimental protocols should align with journal guidelines for reporting synthetic steps .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

- Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl at C7, carboxy at C2).

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects byproducts.

- Elemental Analysis : Validates empirical formula.

- Mass Spectrometry (MS) : Confirms molecular weight.

Journals require these data in the "Experimental" section, with detailed protocols in supplementary materials .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Answer : Use personal protective equipment (PPE) , including nitrile gloves and safety goggles. Avoid inhalation of dust or vapors; work in a fume hood. Refer to Safety Data Sheets (SDS) for emergency procedures (e.g., eye exposure requires 15-minute flushing with water). Store in sealed containers under dry, ventilated conditions .

Advanced Research Questions

Q. How do modifications at the 2-carboxy and 7-methyl positions influence the biological activity of quinoline derivatives?

- Answer :

- Structure-Activity Relationship (SAR) : The 2-carboxy group enhances hydrogen bonding with biological targets (e.g., enzymes), while the 7-methyl group increases lipophilicity, improving membrane permeability.

- Methodology :

- Molecular Docking : Predict binding affinities using software like AutoDock.

- Bioassays : Compare activity of analogs in antimicrobial (MIC assays) or anticancer (cell viability) models.

Studies on 4,7-dichloroquinoline derivatives demonstrate that substituent electronic properties directly modulate efficacy .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

- Answer :

- Critical Parameter Analysis : Compare reaction conditions (temperature, catalyst loading, solvent purity). For example, POCl₃ purity affects chlorination efficiency.

- Design of Experiments (DOE) : Use factorial designs to isolate variables (e.g., reaction time vs. temperature).

- Reproducibility Checks : Validate literature protocols with controlled reagent sources and in-situ monitoring (e.g., TLC) .

Q. What strategies optimize the decarboxylation step during synthesis of this compound?

- Answer :

- Catalytic Optimization : Use copper(I) oxide or pyridine to accelerate decarboxylation.

- Temperature Control : Maintain 150–180°C under inert atmosphere (N₂/Ar) to prevent decomposition.

- In-Situ Monitoring : Employ FTIR to track CO₂ release or HPLC to quantify intermediate conversion .

Q. How should bioassays be designed to evaluate the antimicrobial potential of this compound?

- Answer :

- Minimum Inhibitory Concentration (MIC) Assays : Follow CLSI guidelines using bacterial/fungal strains (e.g., E. coli, C. albicans).

- Cytotoxicity Controls : Include mammalian cell lines (e.g., HEK293) to assess selectivity.

- Mechanistic Studies : Use fluorescence microscopy to evaluate membrane disruption or β-galactosidase assays for enzyme inhibition .

Methodological Guidelines

- Data Reporting : Adhere to journal standards (e.g., Beilstein Journal of Organic Chemistry) by separating experimental details (main text) from extended protocols (supplementary files) .

- Ethical Compliance : Declare ethics approvals for biological studies and cite original literature for synthetic methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.